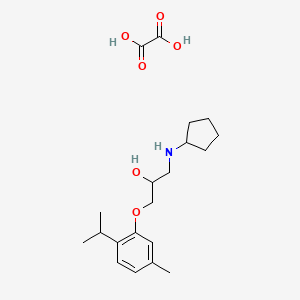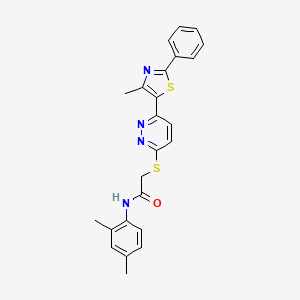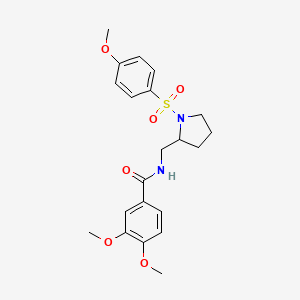![molecular formula C23H27N3O4 B3008178 N-(2,4-二甲氧基苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1775408-78-0](/img/structure/B3008178.png)
N-(2,4-二甲氧基苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are promising compounds with a wide range of biological activities and are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-heterocyclic carbene in DMSO .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones, which are oxidized quinazolines, can be modified by various substitutions around the quinazolinone system, significantly changing their biological activity due to changes in their physicochemical properties .Chemical Reactions Analysis
Quinazoline-2,4 (1H,3H)-diones can be obtained from the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-heterocyclic carbene in DMSO . It was found that various electron-donating and electron-withdrawing groups such as –OMe, –F, –Cl, –Br, –CH3, –CF3 and –CN were well tolerated to give the products in almost quantitative yields .Physical And Chemical Properties Analysis
Quinazolinones are stable compounds with relatively easy methods for preparation . Their lipophilicity helps them penetrate through the blood–brain barrier, making them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .科学研究应用
Anticancer Agent
The compound’s structure suggests potential as an anticancer agent. The presence of the tetrahydroquinoline moiety, which is known to exhibit a broad range of biological activities, could be leveraged in the development of new anticancer drugs. These compounds can act as inhibitors of NF-κB, a protein complex that controls DNA transcription and cell survival, making them valuable in cancer research .
Antibacterial and Antifungal Applications
Derivatives similar to this compound have shown potent antibacterial and antifungal properties. This suggests that it could be used in the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Properties
The compound’s derivatives are known to possess anti-inflammatory properties. This makes them suitable candidates for the treatment of chronic inflammatory diseases, potentially offering a new avenue for the development of anti-inflammatory medications .
Immunological Modulators
The immunomodulatory effects of such compounds are significant in the treatment of metabolic and immunological diseases. They can modulate the immune system in a way that could be beneficial for treating autoimmune disorders and enhancing vaccine efficacy .
Neuroprotective Effects
Compounds with this structure have been implicated in having neuroprotective effects. They might impact brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis, such as Alzheimer’s and Parkinson’s disease .
Precursor for Complex Molecules
Due to its complex structure, this compound can serve as a precursor for the synthesis of more complex molecules with bio-utilities. This is crucial in the field of medicinal chemistry for the development of new therapeutic agents .
Material Science Applications
The tetrahydroquinoline core is used in the production of new materials. This compound could contribute to the development of novel materials with specific desired properties for various industrial applications .
Study of Biological Processes
Small molecules containing the tetrahydroquinoline structure are used to understand biological processes. This compound could be used in research to study the biological pathways and mechanisms in which similar structures are involved .
作用机制
While the specific mechanism of action for “N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is not mentioned in the search results, quinazolinones in general have a wide range of biological activities. They are suitable for targeting different central nervous system diseases due to their lipophilicity, which helps them penetrate through the blood–brain barrier .
未来方向
Quinazolinones are a promising area of research due to their diverse pharmacological activities . Scientists continue to explore the potential applications of quinazolinone derivatives in the fields of biology, pesticides, and medicine . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against bladder cancers .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-25-19-13-15(22(27)24-18-11-9-16(29-2)14-20(18)30-3)8-10-17(19)23(28)26-12-6-4-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCDYDWULJEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

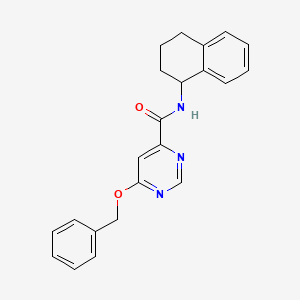
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

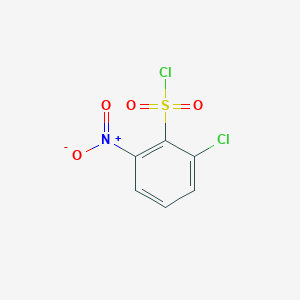
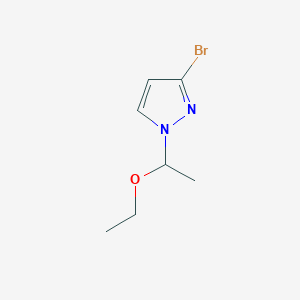
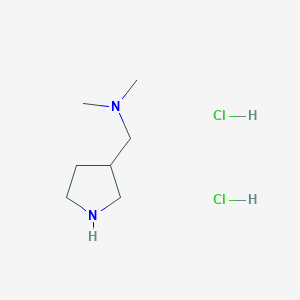


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

